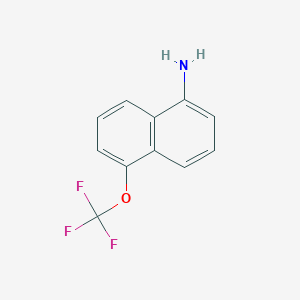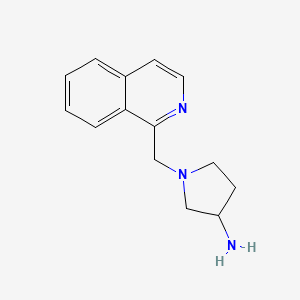
1-Amino-5-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-Amino-5-(trifluoromethoxy)naphthalene typically involves several steps. One common method includes the trifluoromethoxylation of a naphthalene derivative followed by the introduction of an amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Amino-5-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, often using reagents like halogens or other electrophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions.
Applications De Recherche Scientifique
1-Amino-5-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 1-Amino-5-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-5-(trifluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as aminonaphthalenesulfonic acids. While both types of compounds contain an amino group attached to a naphthalene ring, the presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. Similar compounds include:
Aminonaphthalenesulfonic acids: Used in dye production and as intermediates in organic synthesis.
Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h1-6H,15H2 |
Clé InChI |
LDJUGZCIGDMYSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)




![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)

